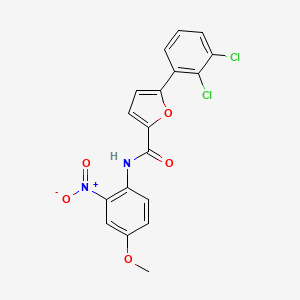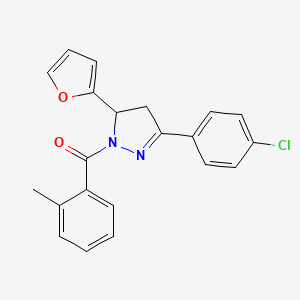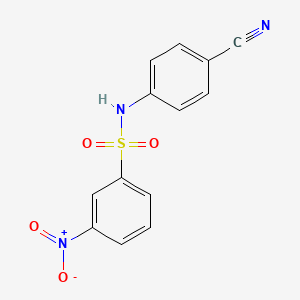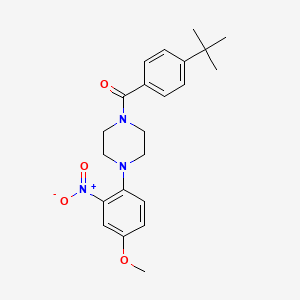
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide
説明
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCPIB, and it is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to several diseases, including cancer, cystic fibrosis, and ischemia.
作用機序
DCPIB exerts its effects by selectively inhibiting 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide, which are ion channels that play a crucial role in cell volume regulation. 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide are activated in response to changes in cell volume, and they allow the efflux of chloride and other anions from the cell. By inhibiting 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide, DCPIB prevents the efflux of chloride and other anions, leading to cell swelling and ultimately cell death.
Biochemical and Physiological Effects:
DCPIB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of ion channel function. DCPIB has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
実験室実験の利点と制限
One of the main advantages of using DCPIB in lab experiments is its selectivity for 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide. This selectivity allows researchers to study the specific effects of VRAC inhibition without affecting other ion channels. However, one limitation of using DCPIB is its potential for off-target effects, which can lead to non-specific effects on other ion channels and signaling pathways.
将来の方向性
There are several future directions for research on DCPIB, including the development of more selective VRAC inhibitors, the study of DCPIB in the context of other diseases, and the exploration of its potential therapeutic applications. Additionally, the mechanisms of action of DCPIB and its effects on signaling pathways are still not fully understood, and further research is needed to elucidate these mechanisms.
科学的研究の応用
DCPIB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of DCPIB is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. DCPIB has also been studied in the context of cystic fibrosis, where it has been shown to improve the function of defective ion channels in the lungs.
特性
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5/c1-26-10-5-6-13(14(9-10)22(24)25)21-18(23)16-8-7-15(27-16)11-3-2-4-12(19)17(11)20/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCGZWNNJXGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4106954.png)
![1-[(3-nitrophenyl)sulfonyl]indoline](/img/structure/B4106962.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4106970.png)
![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4106995.png)



![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4107016.png)
![6-amino-4-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4107033.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4107041.png)
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4107048.png)
![2,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4107052.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107058.png)
![(2-methoxyethyl)(4-methylbenzyl)[3-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B4107059.png)